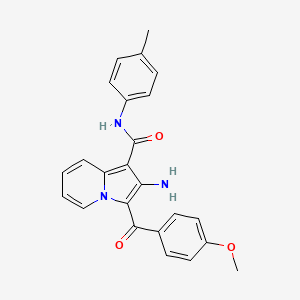

2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-methoxybenzoyl group at position 3 and a 4-methylphenyl substituent on the carboxamide moiety.

Properties

IUPAC Name |

2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-15-6-10-17(11-7-15)26-24(29)20-19-5-3-4-14-27(19)22(21(20)25)23(28)16-8-12-18(30-2)13-9-16/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEKKIWSZKVWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxybenzoyl moiety.

Reduction: Reduction reactions could target the carbonyl group in the methoxybenzoyl moiety.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in drug development. Its applications can be categorized as follows:

Anticancer Activity

Research indicates that 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide demonstrates significant antiproliferative effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the modulation of specific signaling pathways.

Table 1: Anticancer Efficacy of 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| A498 (Renal) | 10.0 | Cell cycle arrest |

| IGROV1 (Ovarian) | 7.5 | Inhibition of proliferation |

The compound's mechanism involves binding to specific receptors or enzymes, modulating various biochemical pathways that lead to cell death or growth inhibition .

Anti-inflammatory Properties

Indolizine derivatives, including this compound, have been reported to exhibit anti-inflammatory effects. They may inhibit key inflammatory mediators, thereby reducing inflammation in various biological models.

Antimicrobial Activity

Preliminary studies suggest that 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal assessed the anticancer effects of various indolizine derivatives, including 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide. The results demonstrated that this compound significantly inhibited tumor growth in vivo models of breast cancer, suggesting its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound interacts with specific targets within cancer cells, inhibiting key pathways involved in cell proliferation and survival. This was validated through molecular docking studies and enzyme inhibition assays .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous indolizine carboxamides, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Key Structural Differences:

Substituent Modifications on the Benzoyl Group: The 4-methoxybenzoyl group in the target compound contrasts with 3-nitrobenzoyl () and 4-ethylbenzoyl (). Methoxy substituents improve solubility compared to non-polar groups like ethyl or chloro ().

Variations in the Aryl Carboxamide Substituent :

- The 4-methylphenyl group in the target compound differs from 2-chlorophenyl (), 3-methoxyphenyl (), and 4-ethylphenyl (). Chloro substituents increase molecular weight and polarity, whereas methyl/methoxy groups balance lipophilicity and metabolic stability.

Data Table: Structural and Physicochemical Comparison

*Calculated molecular weight based on standard atomic masses.

Research Findings and Implications

Physicochemical and Pharmacological Trends:

- Electronic Effects : The 3-nitrobenzoyl group () introduces strong electron-withdrawing properties, which may influence binding interactions in enzymatic targets (e.g., kinase inhibition) .

- Steric Considerations : The 2-chlorophenyl group () creates steric hindrance, possibly affecting target engagement compared to the less bulky 4-methylphenyl in the target compound .

Limitations in Available Data:

- No direct biological activity data (e.g., IC50, Ki) are provided for the target compound or its analogs in the evidence.

Biological Activity

2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This compound features an indolizine core and various substituents that contribute to its potential therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H21N3O3

- Molecular Weight : 399.45 g/mol

- CAS Number : 903342-37-0

The structure of 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide includes:

- An amino group

- A methoxybenzoyl moiety

- A p-tolyl (4-methylphenyl) group

These functional groups enhance its reactivity and biological activity, making it a subject of interest in various fields of research .

Biological Activities

Indolizine derivatives, including 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide, have been studied for their potential biological activities:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that indolizine derivatives can modulate signaling pathways associated with cancer progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell lysis . This property makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide has been evaluated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines through modulation of specific signaling pathways . This activity is crucial in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to bind selectively to specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways.

- Nucleic Acid Binding : There is potential for binding to DNA or RNA, affecting gene expression related to cell growth and survival .

Synthesis

The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions:

- Formation of the Indolizine Core : Cyclization reactions involving pyrrole derivatives.

- Introduction of Functional Groups : Nucleophilic substitutions to introduce the amino and methoxybenzoyl groups.

- Optimization Conditions : Use of catalysts and specific solvents to enhance yield and purity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and assess purity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of indolizine derivatives similar to 2-amino-3-(4-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating significant potency. |

| Study B | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.